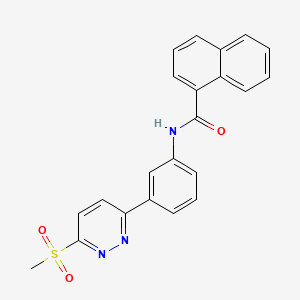
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide
描述
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide, also known as MN-64, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide exerts its biological effects by inhibiting the activity of PKC enzymes. PKCs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, gene expression, and cell proliferation. This compound specifically targets the catalytic domain of PKC enzymes, preventing their activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for PKC enzymes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and potential off-target effects on other kinases.
未来方向
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has several potential future directions, including its development as a therapeutic agent for neurological disorders and cancer. This compound can also be used as a tool compound for studying the role of PKC enzymes in various cellular processes. Further research is needed to optimize the pharmacological properties of this compound and to identify its potential therapeutic targets in different disease states.
Conclusion
In conclusion, this compound is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound inhibits the activity of PKC enzymes and has been shown to have several biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions, including its development as a therapeutic agent and as a tool compound for studying PKC enzymes.
科学研究应用
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the protein kinase C (PKC) family, which plays a crucial role in regulating synaptic plasticity, learning, and memory. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells through the inhibition of the AKT/mTOR signaling pathway. In drug discovery, this compound has been used as a lead compound for the development of novel PKC inhibitors.
属性
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-29(27,28)21-13-12-20(24-25-21)16-8-4-9-17(14-16)23-22(26)19-11-5-7-15-6-2-3-10-18(15)19/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCKAZCQQINZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



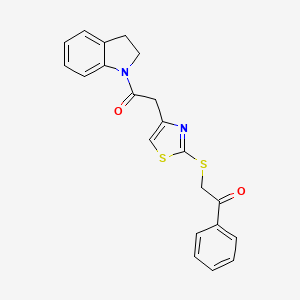
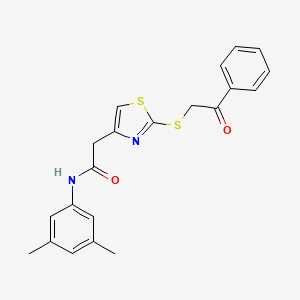
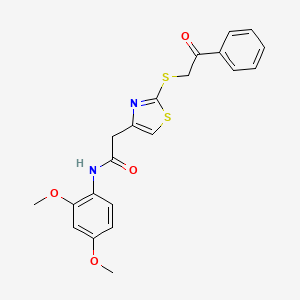
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3311151.png)
![3-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B3311157.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3311175.png)


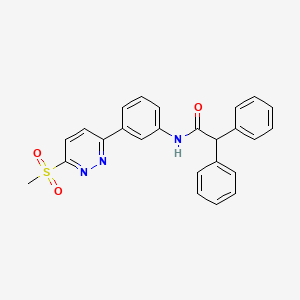
![3,4,5-triethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3311198.png)
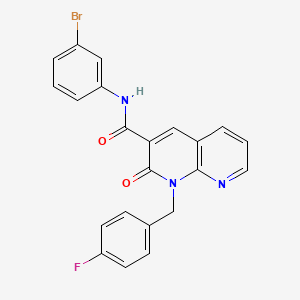
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B3311207.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)